![molecular formula C16H14FNO3 B5813343 methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)
methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate
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Description
The chemical exploration and characterization of methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate fall within the broader context of organic chemistry research, focusing on the synthesis, structure elucidation, and property analysis of fluorinated benzene derivatives. These compounds are of interest for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds closely related to this compound typically involves multi-step organic reactions, starting from acetoacetic esters or related precursors. For instance, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared in a three-step process from corresponding acetoacetic esters, highlighting the complexity and versatility in synthesizing such molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray crystallography and spectroscopic methods like FTIR, NMR, and mass spectrometry. Studies on related compounds demonstrate the planar nature of the phenylfluorocarbonyl group and its interactions, as well as the importance of hydrogen bonding in defining molecular conformation (Burns & Hagaman, 1993).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with nucleophiles and electrophiles, highlighting their potential as intermediates in organic synthesis. For instance, the transformation of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs demonstrates their versatility as synthons for preparing polysubstituted heterocyclic systems, indicating a broad range of chemical reactions and potential applications (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the material characteristics of such compounds. The detailed crystallographic and conformational analyses of related compounds, supported by density functional theory (DFT), provide insights into their stability and molecular geometry (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are often investigated through computational methods like DFT. Such studies offer valuable insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties, facilitating the prediction of reactivity and interactions with other molecules (Huang et al., 2021).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-21-16(20)13-4-2-3-5-14(13)18-15(19)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXEAPECUGLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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